Fosfenopril

Description

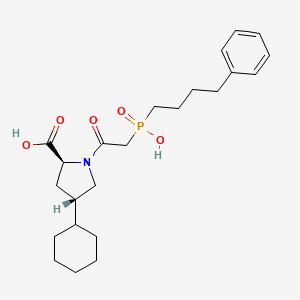

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869253 | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95399-71-6 | |

| Record name | Fosinoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95399-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosinoprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosinoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosinoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSINOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fosfenopril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanisms involved in the creation of Fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor. The document details the key chemical intermediates, reaction conditions, and experimental protocols, offering valuable insights for professionals in the field of drug development and organic synthesis.

I. Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and subsequent purification. The overall synthesis can be conceptually divided into three main stages:

-

Synthesis of (4S)-4-cyclohexyl-L-proline (Intermediate 2): This chiral proline derivative is a crucial building block that provides the stereochemical framework for a portion of the final this compound molecule.

-

Synthesis of SR---INVALID-LINK--phosphinyl]acetic acid (Intermediate 1): This phosphinylacetic acid derivative is the second key component, contributing the phosphorus-containing moiety essential for the drug's activity. The synthesis typically yields a racemic mixture, which is then resolved to obtain the desired stereoisomer.

-

Coupling and Final Product Formation: The two key intermediates are coupled to form the this compound molecule. This is followed by purification to isolate the desired diastereomer.

The overall synthetic scheme is depicted below:

Figure 1: High-level overview of the this compound synthesis pathway.

II. Synthesis of Key Intermediates

A. Synthesis of SR-(2-methyl-1-(oxopropoxy)propoxyphosphinyl]acetic acid (Intermediate 1)

The synthesis of this key phosphinylacetic acid intermediate begins with (4-phenylbutyl)phosphinic acid. The industrial synthesis typically produces a mixture of diastereomers that are then separated. A plausible synthetic route involves the following conceptual steps:

-

Preparation of (4-phenylbutyl)phosphinylacetic acid: This can be achieved through a reaction of a (4-phenylbutyl)phosphinic acid derivative with a haloacetic acid ester, followed by hydrolysis. The Arbuzov reaction is a fundamental method for forming the P-C bond in the precursor.

-

Esterification: The resulting phosphinylacetic acid is then esterified with 2-methyl-1-(1-oxopropoxy)propane to introduce the propoxy side chain.

Reaction Mechanism: Arbuzov Reaction

The Arbuzov reaction is a classic method for the formation of a phosphorus-carbon bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The general mechanism proceeds via an S(_N)2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate.

Figure 2: General mechanism of the Arbuzov reaction.

B. Synthesis of trans-4-cyclohexyl-L-proline (Intermediate 2)

A detailed nine-step synthesis for trans-4-cyclohexyl-L-proline starting from L-glutamic acid has been reported. The process involves the formation of a pyroglutamate intermediate, followed by a series of reductions, protections, and stereoselective modifications to introduce the cyclohexyl group at the 4-position of the proline ring.

Experimental Protocol: Synthesis of trans-4-cyclohexyl-L-proline hydrochloride

A slurry of (trans)-4-phenyl-L-proline (50 g, 0.262 moles) and platinum oxide (10 g) in absolute ethanol (1200 ml) is treated with 5.62N ethanolic HCl (46.5 ml, 0.261 moles) and shaken until all the solid has gone into solution. The solution is then purged with argon and hydrogenated on a Parr apparatus at 50 psi overnight. After this time, the uptake of hydrogen ceases, and NMR indicates complete reduction. The reaction mixture is filtered through a pad of Celite and concentrated in vacuo. The residue is triturated with diethyl ether and filtered to yield 60.0 g of (trans)-4-cyclohexyl-L-proline hydrochloride as snow-white crystals.[1]

| Step | Starting Material | Reagents and Solvents | Key Transformation | Product |

| 1 | L-Glutamic acid | - | Cyclization | (S)-(-)-2-pyrrolidone-5-carboxylic acid |

| 2 | (S)-(-)-2-pyrrolidone-5-carboxylic acid | Methanol, Acid catalyst | Esterification | (S)-(+)-5-carbomethoxy-2-pyrrolidinone |

| 3 | (S)-(+)-5-carbomethoxy-2-pyrrolidinone | Sodium borohydride, Methanol | Reduction | (S)-(+)-5-hydroxymethyl-2-pyrrolidinone |

| 4 | (S)-(+)-5-hydroxymethyl-2-pyrrolidinone | Benzaldehyde, p-toluenesulfonic acid | Protection (O,N-acetal formation) | (5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |

| 5 | (5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Lithium diisopropylamide (LDA), Phenylselenyl chloride | Selenation | (5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |

| 6 | (5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Hydrogen peroxide, Dichloromethane | Oxidative elimination | (S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |

| 7 | (S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Lithium dicyclohexylcuprate, Diethyl ether | 1,4-Conjugate addition | (4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one |

| 8 | (4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one | Hydrochloric acid | Deprotection and hydrolysis | trans-4-cyclohexyl-L-proline hydrochloride |

| 9 | trans-4-cyclohexyl-L-proline hydrochloride | - | Neutralization | trans-4-cyclohexyl-L-proline |

Table 1: Summary of the nine-step synthesis of trans-4-cyclohexyl-L-proline.

III. Coupling of Intermediates and Final Product Formation

The final step in the synthesis of this compound involves the coupling of the resolved phosphinylacetic acid derivative (Intermediate 1) with the proline derivative (Intermediate 2). This amide bond formation is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of this compound

The pure enantiomer of SR---INVALID-LINK--phosphinyl]acetic acid (2.3 g, 6.0 mmol) is dissolved in dichloromethane (60 ml) and treated with anhydrous hydroxybenzotriazole (HOBt) (1.0 g, 6.6 mmol). The solution is cooled to -18°C and treated with dicyclohexylcarbodiimide (DCC) (1.36 g, 6.6 mmol). The reaction mixture is kept under stirring for about 4 hours and slowly restored to room temperature. The solution is then cooled again to about -18°C and treated with trans-4-cyclohexyl-L-proline hydrochloride (1.54 g, 6.6 mmol) and N,N-diisopropylethylamine (1.7 g, 13.2 mmol). The mixture is restored to room temperature and left under stirring for 1 day.[3]

Reaction Mechanism: DCC/HOBt Mediated Amide Coupling

The coupling reaction proceeds through the activation of the carboxylic acid group of the phosphinylacetic acid derivative by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine group of the proline derivative to form the amide bond. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and purity of the final product.

Figure 3: Mechanism of DCC/HOBt mediated amide bond formation.

IV. Quantitative Data Summary

| Reaction Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield |

| Synthesis of trans-4-cyclohexyl-L-proline hydrochloride | (trans)-4-phenyl-L-proline, Platinum oxide | Ethanol, Ethanolic HCl | Room Temperature | Overnight | ~98% |

| This compound Coupling | SR---INVALID-LINK--phosphinyl]acetic acid, trans-4-cyclohexyl-L-proline hydrochloride | Dichloromethane, HOBt, DCC, N,N-diisopropylethylamine | -18 to Room Temperature | ~28 hours | Not specified |

Table 2: Summary of quantitative data for key synthetic steps.

V. Conclusion

The synthesis of this compound is a complex but well-defined process that relies on the strategic assembly of two key chiral intermediates. A thorough understanding of the individual synthetic steps, reaction mechanisms, and experimental parameters is critical for the efficient and stereoselective production of this important pharmaceutical agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound and related compounds.

References

In Vitro Mechanism of Action of Fosfenoprilat on Angiotensin-Converting Enzyme (ACE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of fosfenoprilat, the active metabolite of the prodrug fosinopril, on angiotensin-converting enzyme (ACE). The document details the binding kinetics, inhibitory constants, and experimental protocols for characterizing the interaction between fosfenoprilat and the two catalytic domains of somatic ACE (nACE and cACE).

Introduction to Fosfenoprilat and ACE

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Following oral administration, fosinopril is hydrolyzed by carboxylesterases to its active diacid metabolite, fosfenoprilat.[1] Fosfenoprilat is a potent, competitive inhibitor of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[1] Somatic ACE consists of two homologous catalytic domains, the N-domain (nACE) and the C-domain (cACE), which exhibit different substrate specificities and inhibitor binding affinities. Understanding the domain-specific inhibition by fosfenoprilat is crucial for the development of more selective ACE inhibitors with potentially improved side-effect profiles.

Quantitative Analysis of Fosfenoprilat Inhibition on ACE

The inhibitory potency of fosfenoprilat on the N- and C-domains of ACE has been characterized through kinetic studies. The data reveals a degree of selectivity in its interaction with the two domains.

| Parameter | nACE | cACE | Reference |

| Ki (nM) | 0.8 ± 0.1 | 1.6 ± 0.2 | [2] |

Table 1: Inhibitory Constants (Ki) of Fosfenoprilat for the N- and C-domains of ACE.

Mechanism of Action: Competitive Inhibition

Fosfenoprilat acts as a competitive inhibitor of ACE.[1] This mode of inhibition signifies that fosfenoprilat and the natural substrate, angiotensin I, compete for binding to the active site of the enzyme. The binding of fosfenoprilat to the active site precludes the binding of angiotensin I, thereby blocking its conversion to angiotensin II.

Experimental Protocols for ACE Inhibition Assays

The in vitro inhibitory activity of fosfenoprilat on ACE can be determined using various biochemical assays. Spectrophotometric and fluorometric methods are commonly employed.

Fluorometric ACE Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory kinetics of fosfenoprilat on purified nACE and cACE.

Materials:

-

Purified recombinant human nACE and cACE

-

Fosfenoprilat

-

Fluorogenic substrate: Abz-Gly-p-nitro-Phe-Pro-OH

-

Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl2

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute nACE and cACE to a working concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of fosfenoprilat in the assay buffer.

-

Assay Reaction:

-

To each well of the 96-well plate, add 40 µL of the ACE working solution.

-

Add 40 µL of the fosfenoprilat dilution (or buffer for control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

-

-

Data Acquisition: Immediately measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at 37°C in kinetic mode for 30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each fosfenoprilat concentration relative to the control.

-

Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Determine the Ki value using the Cheng-Prusoff equation, assuming competitive inhibition.

-

Signaling Pathway Context

The inhibition of ACE by fosfenoprilat has significant downstream effects on the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, fosfenoprilat effectively reduces the levels of this potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by fosfenoprilat leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.

Conclusion

Fosfenoprilat is a potent, competitive inhibitor of angiotensin-converting enzyme, with a slightly higher affinity for the N-domain over the C-domain. The in vitro characterization of its inhibitory mechanism is essential for understanding its pharmacological effects and for the development of next-generation, domain-selective ACE inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of fosfenoprilat and other ACE inhibitors in a research and drug development setting.

References

In-Depth Technical Guide: Enzyme Kinetics of Fosfenoprilat ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzyme kinetics of fosfenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. The content herein is intended to serve as a comprehensive resource, offering insights into the inhibitory mechanism, quantitative kinetic parameters, and the experimental protocols necessary for their determination.

Introduction to Fosfenoprilat and Angiotensin-Converting Enzyme (ACE)

Fosinopril is an ester prodrug that is rapidly hydrolyzed in the body to its active form, fosfenoprilat. Fosfenoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates bradykinin, a vasodilator. By inhibiting ACE, fosfenoprilat reduces the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.

Human somatic ACE (sACE) has two catalytically active domains: the N-domain (nACE) and the C-domain (cACE).[1][2][3] While both domains contribute to blood pressure regulation, they exhibit different substrate specificities.[1][2][3] Fosfenoprilat has been shown to inhibit both of these domains.[1][2]

Quantitative Kinetic Data

The inhibitory potency of fosfenoprilat against the N- and C-domains of ACE has been characterized by determining its inhibition constant (Kᵢ). The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

| Parameter | nACE | cACE | Reference |

| Kᵢ (nM) | 4.11 ± 0.38 | 0.15 ± 0.01 | [1] |

Fosinopril, the prodrug of fosfenoprilat, has been reported to have an IC₅₀ of 0.18 µM for ACE inhibition. The same source reported a Kᵢ of 1.675 µM and described the inhibition as non-competitive, which is inconsistent with the widely accepted competitive inhibition mechanism of fosfenoprilat. Further research is needed to clarify this discrepancy.

Note: Despite extensive searches of the available literature, specific values for the association rate constant (Kₒₙ) and the dissociation rate constant (Kₒff) for fosfenoprilat's interaction with ACE were not found.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosfenoprilat exerts its therapeutic effect by inhibiting a critical step in the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the point of inhibition by fosfenoprilat.

Caption: The Renin-Angiotensin-Aldosterone System and Fosfenoprilat's Point of Inhibition.

Mechanism of Inhibition: Competitive Inhibition

Fosfenoprilat is a competitive inhibitor of ACE. This means that it reversibly binds to the active site of the enzyme, the same site where the natural substrate, angiotensin I, binds. By occupying the active site, fosfenoprilat prevents the substrate from binding and being converted to angiotensin II.

Caption: Mechanism of Competitive Inhibition of ACE by Fosfenoprilat.

Experimental Protocols

The determination of the kinetic parameters of ACE inhibition by fosfenoprilat is crucial for understanding its potency and mechanism of action. A commonly used method is a fluorometric assay.

Fluorometric Assay for ACE Inhibition

This protocol is a synthesized methodology based on established fluorometric assays for ACE activity.

Objective: To determine the inhibitory kinetics (Kᵢ and IC₅₀) of fosfenoprilat on Angiotensin-Converting Enzyme.

Principle: The assay measures the rate of cleavage of a fluorogenic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product, L-histidyl-L-leucine, is then reacted with a fluorescent dye (e.g., o-phthaldialdehyde) to produce a fluorescent adduct. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzyme activity. In the presence of an inhibitor like fosfenoprilat, the rate of product formation will decrease.

Materials:

-

Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

-

Fosfenoprilat

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

o-Phthaldialdehyde (OPA)

-

Assay Buffer: 100 mM Potassium Phosphate Buffer with 300 mM NaCl, pH 8.3

-

Stopping Solution: 1 M HCl

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~490 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in assay buffer.

-

Prepare a stock solution of HHL in assay buffer.

-

Prepare a stock solution of fosfenoprilat in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to create a series of concentrations.

-

Prepare the OPA reagent according to the manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and stopping solution.

-

Control wells (No inhibitor): Add ACE solution and assay buffer.

-

Inhibitor wells: Add ACE solution and different concentrations of fosfenoprilat solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the HHL substrate solution to all wells (except the blank) to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding the stopping solution (1 M HCl) to all wells.

-

Fluorogenic Reaction: Add the OPA reagent to all wells and incubate at room temperature for a set time to allow for the development of the fluorescent product.

-

Measurement: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of inhibition for each fosfenoprilat concentration using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Inhibitor) / Fluorescence of Control] x 100

-

Plot the % Inhibition against the logarithm of the fosfenoprilat concentration.

-

Determine the IC₅₀ value, which is the concentration of fosfenoprilat that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Experimental Workflow

The following diagram outlines the general workflow for determining the enzyme kinetics of ACE inhibition.

Caption: General Experimental Workflow for an ACE Inhibition Assay.

Conclusion

Fosfenoprilat is a potent, competitive inhibitor of both the N- and C-domains of angiotensin-converting enzyme, with a higher affinity for the C-domain. Its inhibitory activity is central to its therapeutic efficacy in the management of hypertension and other cardiovascular conditions. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology. Further investigation into the association and dissociation rate constants (Kₒₙ and Kₒff) would provide a more complete understanding of the binding dynamics of fosfenoprilat with ACE.

References

Molecular Docking of Fosfopril Analogs with Angiotensin-Converting Enzyme: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies involving fosfenopril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor fosinoprilat, and its analogs with the ACE protein. This document details the experimental protocols, presents quantitative data from these studies in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2][3] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Consequently, ACE has been a primary target for the development of antihypertensive drugs. This compound is an ester prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat effectively inhibits ACE, leading to reduced levels of angiotensin II and subsequent vasodilation and lowering of blood pressure.[1][2]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] Such studies are instrumental in drug discovery for understanding the mechanism of action of existing drugs and for designing novel, more potent, and selective inhibitors. This guide focuses on the molecular docking studies of this compound and its analogs with ACE, providing a technical framework for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data from in-silico molecular docking and in-vitro ACE inhibition studies of this compound and its analogs. These studies aimed to identify analogs with improved ACE inhibitory activity.

Table 1: In-Vitro ACE Inhibition Data for this compound and Its Analogs

| Compound | Concentration (μg/mL) | % ACE Inhibition | IC50 (μM) |

| Fosinopril | 10 | 55.17 | 8.9 |

| 20 | 62.07 | ||

| 30 | 68.97 | ||

| 40 | 75.86 | ||

| 50 | 82.76 | ||

| Analog A1 | 10 | 51.72 | 9.5 |

| 20 | 58.62 | ||

| 30 | 65.52 | ||

| 40 | 72.41 | ||

| 50 | 79.31 | ||

| Analog A2 | 10 | 58.62 | 8.2 |

| 20 | 65.52 | ||

| 30 | 72.41 | ||

| 40 | 79.31 | ||

| 50 | 86.21 | ||

| Analog A3 | 10 | 41.38 | 11.8 |

| 20 | 48.28 | ||

| 30 | 55.17 | ||

| 40 | 62.07 | ||

| 50 | 68.97 | ||

| Analog A4 | 10 | 44.83 | 11.1 |

| 20 | 51.72 | ||

| 30 | 58.62 | ||

| 40 | 65.52 | ||

| 50 | 72.41 | ||

| Analog A5 | 10 | 37.93 | 12.5 |

| 20 | 44.83 | ||

| 30 | 51.72 | ||

| 40 | 58.62 | ||

| 50 | 65.52 | ||

| Analog A6 | 10 | 34.48 | 13.6 |

| 20 | 41.38 | ||

| 30 | 48.28 | ||

| 40 | 55.17 | ||

| 50 | 62.07 |

Data extracted from a study on fosinopril analogs.

Table 2: Molecular Docking Scores for this compound and Its Analogs with ACE

| Compound | Dock Score |

| Fosinopril | -35.87 |

| Analog A1 | -36.12 |

| Analog A2 | -42.54 |

| Analog A3 | -32.45 |

| Analog A4 | -34.78 |

| Analog A5 | -30.19 |

| Analog A6 | -28.93 |

Dock scores were obtained using VLife MDS 3.0 software with the GRIP batch docking method. A more negative score indicates a more favorable binding interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogs.

In-Silico Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound analogs with the ACE protein. The study referenced utilized VLife MDS 3.0 software with the GRIP batch docking method.[3] A general workflow adaptable to other common docking software like AutoDock is also described.

3.1.1. Protein Preparation

-

Obtain Crystal Structure: The three-dimensional crystal structure of the target protein, Angiotensin-Converting Enzyme, is retrieved from the Protein Data Bank (PDB). For the cited study, the PDB ID 1R4L was used.[3]

-

Pre-processing: The downloaded PDB file is prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Adding polar hydrogen atoms to the protein structure.

-

Assigning partial charges to the protein atoms (e.g., Kollman charges).

-

Repairing any missing residues or atoms in the crystal structure using modeling software.

-

3.1.2. Ligand Preparation

-

2D Structure Drawing: The two-dimensional structures of this compound and its analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

3D Conversion and Optimization: The 2D structures are converted to 3D structures. The geometry of the ligands is then optimized to find the lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining realistic binding poses.

-

Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges). The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

3.1.3. Grid Generation and Docking Simulation

-

Active Site Definition: The binding site (active site) on the ACE protein is defined. This is typically centered on the location of the co-crystallized ligand in the original PDB file or identified through literature knowledge of key active site residues.

-

Grid Box Creation: A grid box is generated around the defined active site. This grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for its rotation and translation.

-

Docking Execution: The docking simulation is performed. The referenced study used the GRIP batch docking method with the following parameters: 30 placements and a rotation angle of 30°.[3] In a typical docking run, the software systematically explores different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.

3.1.4. Analysis of Docking Results

-

Binding Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy or dock score.

-

Interaction Analysis: The interactions between the ligand and the protein in the best-docked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the key amino acid residues in the ACE active site.

In-Vitro ACE Inhibitory Activity Assay Protocol (Spectrophotometric Method)

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of compounds.

-

Preparation of Reagents:

-

ACE Solution: A solution of Angiotensin-Converting Enzyme from rabbit lung is prepared in a suitable buffer (e.g., phosphate buffer pH 8.3).

-

Substrate Solution: A solution of the ACE substrate, hippuryl-L-histidyl-L-leucine (HHL), is prepared in the same buffer.

-

Inhibitor Solutions: Solutions of this compound and its analogs are prepared at various concentrations.

-

Stopping Reagent: A solution of 1M HCl is used to stop the enzymatic reaction.

-

Extraction Solvent: Ethyl acetate is used to extract the product of the reaction.

-

-

Assay Procedure:

-

In a reaction tube, the ACE solution and the inhibitor solution (or buffer for control) are pre-incubated at 37°C for a specified time (e.g., 10 minutes).

-

The reaction is initiated by adding the HHL substrate solution.

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by the addition of 1M HCl.

-

The hippuric acid (HA) formed by the enzymatic cleavage of HHL is extracted with ethyl acetate.

-

The ethyl acetate layer is separated and evaporated to dryness.

-

The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 228 nm).

-

-

Calculation of % Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

-

A_c is the absorbance of the control (without inhibitor).

-

A_s is the absorbance of the sample (with inhibitor).

-

-

-

Determination of IC50:

-

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the molecular docking studies of this compound and its analogs with ACE.

Experimental workflow for docking and in-vitro studies.

Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular docking studies of this compound and its analogs with the Angiotensin-Converting Enzyme. The structured presentation of quantitative data, coupled with comprehensive experimental protocols and illustrative diagrams, offers a valuable resource for researchers in the field of drug design and development. The findings from these studies, particularly the identification of analog A2 with superior ACE inhibitory activity both in-silico and in-vitro, underscore the utility of molecular docking in identifying promising lead compounds for further investigation. The methodologies and workflows detailed herein can serve as a practical guide for conducting similar computational and experimental studies on ACE inhibitors.

References

- 1. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 3. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccsb.scripps.edu [ccsb.scripps.edu]

An In-depth Technical Guide to the Physicochemical Properties of Fosfenopril Sodium Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the polymorphic forms of fosfenopril sodium, an angiotensin-converting enzyme (ACE) inhibitor. Understanding the solid-state chemistry of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to Polymorphism in this compound Sodium

This compound sodium is known to exist in at least two distinct crystalline forms, designated as Polymorph A and Polymorph B.[1] Polymorphism refers to the ability of a solid material to exist in multiple crystalline structures, which can significantly impact its physicochemical properties, including melting point, solubility, and stability.[1] Of the two identified forms of this compound sodium, Polymorph A is considered to be the more thermodynamically stable form.[1][2] The differences between these polymorphs are believed to stem from conformational variations, potentially involving cis-trans isomerization around a peptide bond.[3]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for the two polymorphs of this compound sodium. This information has been compiled from patent literature and scientific publications.

Table 1: Thermal Properties of this compound Sodium Polymorphs

| Property | Polymorph A | Polymorph B |

| Melting Behavior | Exhibits a distinct melting endotherm. | Displays a different melting behavior compared to Form A. |

| Heat of Solution (ΔHs) | -0.90 kcal/mol | -2.46 kcal/mol |

Note: Specific melting points and heats of fusion from DSC are not explicitly detailed in the available literature but are known to differ.[1][3] Polymorph B is noted to be significantly more exothermic upon dissolving.[1]

Table 2: Spectroscopic and Crystallographic Data of this compound Sodium Polymorphs

| Analytical Technique | Polymorph A | Polymorph B |

| Powder X-Ray Diffraction (PXRD) | Unique diffraction pattern. | Distinctly different diffraction pattern from Form A. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic vibrational spectrum. | Different vibrational spectrum compared to Form A. |

| Solid-State 13C NMR Spectroscopy | Specific chemical shifts. | Different chemical shifts, indicating a different molecular environment. |

Note: While the literature confirms differences in PXRD patterns and FTIR spectra, specific peak lists (2θ values for PXRD and wavenumbers for FTIR) are not provided in publicly accessible documents. The differences in solid-state NMR suggest variations in the environment of the acetal side chain.[1][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound sodium polymorphs are not extensively published. However, based on the analytical techniques cited, the following general methodologies are standard in the pharmaceutical industry for polymorph characterization.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and heat of fusion of the different polymorphic forms.

-

Methodology: A small, accurately weighed sample (typically 1-5 mg) of the this compound sodium polymorph is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.

Powder X-Ray Diffraction (PXRD)

-

Objective: To obtain the diffraction pattern of the crystalline solid, which serves as a fingerprint for a specific polymorphic form.

-

Methodology: A powdered sample of the this compound sodium polymorph is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to the crystalline lattice of the polymorph.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the vibrational modes of the molecules within the crystal lattice, which can differ between polymorphs due to different intermolecular interactions.

-

Methodology: A small amount of the this compound sodium polymorph is typically mixed with potassium bromide (KBr) and compressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing the sample directly on the ATR crystal. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber (cm-1). Differences in the spectra of the polymorphs can indicate variations in hydrogen bonding and molecular conformation.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the local chemical environment of specific nuclei (e.g., 13C, 31P) within the solid state.

-

Methodology: A sample of the this compound sodium polymorph is packed into an NMR rotor and spun at a high speed at the magic angle. Cross-polarization magic angle spinning (CP/MAS) techniques are often employed to enhance the signal of less abundant nuclei. The resulting spectrum provides information on the number of non-equivalent atoms in the asymmetric unit and their chemical environment, which can distinguish between polymorphs.

Visualizations: Workflows and Relationships

The following diagrams illustrate the relationship between the this compound sodium polymorphs and a typical workflow for their characterization.

Caption: Relationship and interconversion of this compound sodium polymorphs.

Caption: Experimental workflow for this compound sodium polymorph characterization.

Conclusion

The existence of at least two polymorphic forms of this compound sodium, with Polymorph A being the more stable form, has been established. The differences in their physicochemical properties, particularly their thermal behavior and spectroscopic profiles, are critical considerations for drug development and manufacturing. While detailed quantitative data remains limited in publicly available sources, the methodologies for their characterization are well-established. Further studies to fully quantify the properties of each polymorph would be beneficial for optimizing the formulation and ensuring the consistent performance of this compound sodium drug products.

References

- 1. US5162543A - Selective processes for fosinopril polymorphs - Google Patents [patents.google.com]

- 2. IL162065A - Preparation of crystalline polymorphs of fosinopril sodium - Google Patents [patents.google.com]

- 3. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosinoprilat's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, to its target enzyme. Fosinopril is a phosphinic acid-containing ester prodrug that is hydrolyzed in vivo to the pharmacologically active fosinoprilat.[1][2] Fosinoprilat's potent and specific binding to ACE underlies its clinical efficacy in the management of hypertension and heart failure.[1][2] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the broader physiological context of this crucial drug-enzyme interaction.

Quantitative Binding Affinity of Fosinoprilat to ACE

Fosinoprilat exhibits a high binding affinity for angiotensin-converting enzyme, with inhibitory constants (Ki) in the low nanomolar range. The binding affinity has been characterized for the two catalytic domains of somatic ACE: the N-terminal domain (nACE) and the C-terminal domain (cACE). The data indicates a degree of selectivity for the cACE domain.

| Parameter | Value | ACE Domain | Substrate | Reference |

| Ki | 4.11 ± 0.38 nM | nACE | Z-Phe-His-Leu | [3] |

| Ki | 0.15 ± 0.01 nM | cACE | Z-Phe-His-Leu | [3] |

| Selectivity | 27.4-fold for cACE | nACE vs. cACE | Z-Phe-His-Leu | [3] |

| Ki | 0.37 ± 0.24 nM | Not Specified | Angiotensin I | [4] |

| Ki | 0.29 ± 0.11 nM | Not Specified | Hippuryl-Histidyl-Leucine (HHL) | [4] |

| IC50 (Fosinopril) | 0.18 µM | Not Specified | Not Specified | [5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Fosinoprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical physiological pathway for the regulation of blood pressure and fluid and electrolyte balance. By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the reduction in angiotensin II levels decreases the secretion of aldosterone, leading to reduced sodium and water retention.

Experimental Protocols for Determining Binding Affinity

The determination of fosinoprilat's binding affinity to ACE is typically performed using in vitro enzyme inhibition assays. A common method involves a fluorimetric or spectrophotometric approach.

Fluorimetric Assay for Ki Determination (based on Cozier et al., 2022)

This method is used to determine the inhibitory constant (Ki) of fosinoprilat for the N- and C-domains of ACE.

1. Materials and Reagents:

-

Recombinant human nACE and cACE

-

Fosinoprilat

-

Fluorogenic substrate: Z-Phe-His-Leu

-

Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2

-

96-well black microplates

-

Fluorometer

2. Procedure:

-

Prepare serial dilutions of fosinoprilat in the assay buffer.

-

In a 96-well microplate, add the ACE enzyme (nACE or cACE) to each well.

-

Add the various concentrations of fosinoprilat to the wells. A control with no inhibitor is also prepared.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-His-Leu to each well.

-

Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by ACE results in a fluorescent product.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

3. Data Analysis:

-

The percentage of ACE inhibition is calculated for each fosinoprilat concentration relative to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis-Menten constant (Km).

Spectrophotometric Assay for ACE Inhibition

This method relies on the measurement of hippuric acid produced from the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

1. Materials and Reagents:

-

ACE extract (e.g., from rabbit lung)

-

Fosinoprilat

-

Substrate: Hippuryl-histidyl-leucine (HHL)

-

Assay Buffer (e.g., borate buffer)

-

1M HCl (to stop the reaction)

-

Ethyl acetate (for extraction)

-

Spectrophotometer

2. Procedure:

-

Prepare various concentrations of the fosinoprilat solution.

-

In test tubes, combine the substrate solution, water, and the fosinoprilat solution.

-

Initiate the reaction by adding the ACE extract. A control reaction without the inhibitor is also prepared.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 1M HCl.

-

Extract the hippuric acid formed into ethyl acetate.

-

Measure the absorbance of the ethyl acetate layer at 228 nm using a spectrophotometer.

3. Data Analysis:

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay to determine the binding affinity of fosinoprilat.

References

- 1. droracle.ai [droracle.ai]

- 2. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosfenopril in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of fosfenopril in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following methodologies are based on established analytical principles for fosinopril, the prodrug of this compound, and its active metabolite, fosinoprilat.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated HPLC method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound Sodium Reference Standard

-

Internal Standard (IS), e.g., Benazepril or another suitable ACE inhibitor

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

Potassium Dihydrogen Phosphate

-

Orthophosphoric Acid

-

HPLC Grade Water

-

Human Plasma (with EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |

| Mobile Phase | Methanol:Acetonitrile (90:10 v/v) or Methanol:Potassium Dihydrogen Phosphate buffer (pH 3.5) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 233 nm or 271 nm[2] |

| Column Temperature | Ambient |

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound sodium reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.[2]

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with appropriate volumes of the working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a robust method for extracting this compound from plasma.[3]

-

Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.

-

Add a fixed amount of the internal standard solution.

-

Add 2 mL of a suitable extraction solvent (e.g., a mixture of tertiary butyl methyl ether and diethyl ether).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to the FDA's bioanalytical method validation guidance.[4] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | 10-50 µg/mL |

| Accuracy (% Recovery) | 85-115% (90-110% for LLOQ) | 99.03%[2] |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | < 2%[5] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.09 µg/mL[2] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.27 µg/mL[2] |

| Specificity | No interference at the retention time of the analyte and IS | Chromatograms of blank plasma should show no interfering peaks. |

| Robustness | % RSD < 2% for minor changes in method parameters[2] | The method should be robust to small variations in mobile phase composition and flow rate.[2] |

System Suitability

Before each analytical run, the system suitability must be verified to ensure the performance of the chromatographic system.

Table 3: System Suitability Test Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area (for 5 replicate injections) | ≤ 2.0%[1] |

| % RSD of Retention Time (for 5 replicate injections) | ≤ 2.0%[1] |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

References

- 1. ijfmr.com [ijfmr.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]

Application Notes and Protocols for In Vitro Cell-Based Assays of Fosfenopril ACE Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfenopril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used in the management of hypertension and heart failure. For therapeutic efficacy, this compound must be hydrolyzed by cellular esterases to its active metabolite, fosfenoprilat. Fosinoprilat then acts as a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS). This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the ACE inhibitory activity of this compound. These assays are crucial for understanding the drug's mechanism of action in a cellular context, which more closely mimics the physiological environment than traditional enzyme-only assays.

The protocols herein focus on the use of Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying vascular biology and a cell type that endogenously expresses ACE.

Mechanism of Action: this compound and the Renin-Angiotensin System

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensinogen is cleaved by renin to form angiotensin I, which is then converted by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also inactivates bradykinin, a vasodilator.

This compound, as a prodrug, is readily absorbed and then converted by cellular esterases into its active form, fosfenoprilat. Fosinoprilat inhibits ACE, thereby blocking the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure.

Signaling Pathway of this compound Action

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data: ACE Inhibition

The following table summarizes representative IC50 values for well-characterized ACE inhibitors in various assay formats. The IC50 value for fosfenoprilat in a cell-based assay using HUVECs should be determined experimentally using the provided protocol. For comparison, a study has shown that zofenoprilat, a structurally similar ACE inhibitor, effectively reduces endothelin-1 secretion in HUVECs at a concentration of 10⁻⁸ M, indicating potent cellular activity.[1]

| Compound | Assay Type | Cell Type/Source | IC50 (nM) |

| Fosfenoprilat | Cell-Based (HUVEC) | HUVEC | To be determined |

| Captopril | In vitro (Fluorometric) | Rabbit Lung ACE | 1.79 - 15.1[2] |

| Enalaprilat | In vitro | Not Specified | ~1 |

| Lisinopril | In vitro | Not Specified | ~1.2 |

| Zofenoprilat | Cell-Based (HUVEC) | HUVEC | Potent at 10 nM[1] |

Experimental Protocols

Cell-Based ACE Inhibition Assay Using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in HUVECs. As this compound is a prodrug, this cell-based assay is critical to account for its conversion to the active form, fosfenoprilat, by intracellular esterases.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Trypsin-EDTA solution

-

This compound

-

Captopril or Lisinopril (as a positive control)

-

ACE Activity Assay Kit (Fluorometric), containing:

-

ACE Assay Buffer

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

-

ACE Inhibitor (for control)

-

-

96-well black, clear-bottom microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence microplate reader with kinetic capabilities (Excitation/Emission ~320/420 nm)

Protocol:

-

Cell Culture and Seeding:

-

Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach approximately 90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of this compound in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

-

Prepare serial dilutions of a positive control inhibitor (Captopril or Lisinopril) in the same manner.

-

Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for a sufficient duration (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for the cellular uptake of this compound and its conversion to fosfenoprilat.

-

-

ACE Activity Measurement:

-

After the incubation period, gently aspirate the medium containing the compounds from each well.

-

Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.

-

Prepare the ACE substrate solution according to the manufacturer's instructions in the ACE Assay Buffer.

-

Add 100 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation/Emission ~320/420 nm) kinetically every 2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

For each well, plot the fluorescence intensity against time.

-

Determine the initial reaction rate (V₀) for each concentration of this compound and controls by calculating the slope of the linear portion of the curve.

-

Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of vehicle control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that causes 50% inhibition of ACE activity.

Experimental Workflow for Cell-Based Prodrug ACE Inhibitor Screening

Caption: Experimental workflow for a cell-based assay to screen for prodrug ACE inhibitors.

References

- 1. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fosinopril Efficacy Studies in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[2] Fosinoprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This action leads to vasodilation, reduced peripheral resistance, and a subsequent lowering of blood pressure. These application notes provide detailed protocols for inducing hypertension in various animal models and summarize the efficacy of fosinopril in these models, supported by quantitative data from preclinical studies.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.

References

Application Notes and Protocols for the Administration of Fosfenopril in Sprague-Dawley Rat Models

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the administration of fosinopril in Sprague-Dawley rat models for studying its effects on various cardiovascular and renal conditions.

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[2] Fosinoprilat inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation, reduced blood pressure, and decreased cardiac afterload. In Sprague-Dawley rat models, fosinopril has been investigated for its therapeutic potential in various conditions, including cardiac hypertrophy, doxorubicin-induced cardiomyopathy, and diabetic nephropathy.

Experimental Protocols

Animal Model: Pressure-Overload Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in Sprague-Dawley rats and subsequent treatment with fosinopril.

2.1.1. Induction of Cardiac Hypertrophy

Pressure-overload cardiac hypertrophy can be induced by abdominal aortic banding.[4]

-

Animals: Male Sprague-Dawley rats (8 weeks old).

-

Anesthesia: Administer appropriate anesthesia as per institutional guidelines.

-

Surgical Procedure:

-

Make a midline abdominal incision.

-

Isolate the abdominal aorta above the renal arteries.

-

Place a silver clip (internal diameter of 0.4 mm) around the aorta to induce constriction.

-

Suture the abdominal wall and skin.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

2.1.2. Fosinopril Administration

-

Drug Preparation: Prepare a solution of fosinopril in distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.

-

Dosage: Administer fosinopril at a dose of 15 mg/kg/day via oral gavage.[5]

-

Administration:

-

Gently restrain the rat.

-

Insert a ball-tipped gavage needle into the esophagus.

-

Slowly administer the fosinopril solution.

-

-

Treatment Duration: Continue treatment for a specified period, for example, 15 days.[5]

2.1.3. Assessment of Cardiac Hypertrophy

-

Left Ventricular Index: At the end of the treatment period, euthanize the rats and excise the hearts. Dissect the left ventricle and weigh it. Calculate the left ventricular index as the ratio of left ventricular weight to body weight.[4]

-

Histological Analysis: Fix the heart tissue in 10% formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.[6][7][8]

Animal Model: Doxorubicin-Induced Cardiomyopathy

This protocol details the induction of cardiomyopathy using doxorubicin and the therapeutic intervention with fosinopril.

2.2.1. Induction of Cardiomyopathy

Doxorubicin administration is a common method to induce cardiomyopathy in rats.[9][10][11]

-

Animals: Male Sprague-Dawley rats.

-

Doxorubicin Administration: Administer doxorubicin intraperitoneally at a cumulative dose determined by the study design. For example, a cumulative dose of 15 mg/kg can be administered in six equal injections over two weeks.[9]

2.2.2. Fosinopril Administration

-

Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.

-

Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]

-

Treatment Regimen: Fosinopril treatment can be initiated either concurrently with doxorubicin or after the induction of cardiomyopathy.[9]

2.2.3. Evaluation of Cardiomyopathy

-

Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Biochemical Markers: Collect blood samples to measure cardiac troponin I (cTnI), brain natriuretic peptide (BNP), creatine phosphokinase (CPK), and lactate dehydrogenase (LDH) levels as markers of cardiac injury.[9]

-

Hemodynamic Measurements: Measure left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) using a catheter inserted into the left ventricle.[9]

Animal Model: Streptozotocin-Induced Diabetic Nephropathy

This protocol outlines the induction of diabetes and subsequent treatment with fosinopril to study its effects on diabetic nephropathy.

2.3.1. Induction of Diabetes

Streptozotocin (STZ) is used to induce type 1 diabetes in rats.

-

Animals: Male Sprague-Dawley rats.

-

STZ Administration: Administer a single intraperitoneal injection of STZ (65 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5).[13]

-

Confirmation of Diabetes: Monitor blood glucose levels. Rats with blood glucose levels above 16.7 mmol/L are considered diabetic.[14]

2.3.2. Fosinopril Administration

-

Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.

-

Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]

-

Treatment Duration: Treat the rats for a period of 4 months.[12]

2.3.3. Assessment of Diabetic Nephropathy

-

Urinary Protein Excretion: Collect 24-hour urine samples and measure the total protein concentration to assess proteinuria.[15][16]

-

Renal Function Tests: Measure serum creatinine and blood urea nitrogen (BUN) levels to evaluate renal function.[13]

-

Histological Examination: Perfuse the kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to assess glomerular and tubular changes.

Data Presentation

Effects of Fosinopril on Pressure-Overload Cardiac Hypertrophy

| Parameter | Control Group | Hypertrophy Group | Fosinopril-Treated Group | Reference |

| Left Ventricular Index (mg/g) | 2.1 ± 0.1 | 3.5 ± 0.2 | 2.8 ± 0.1# | [4] |

| Cardiomyocyte Cross-Sectional Area (μm²) | 350 ± 25 | 580 ± 30 | 420 ± 28# | [4] |

| Collagen Content (%) | 2.5 ± 0.3 | 8.1 ± 0.7 | 4.2 ± 0.5# | [5] |

| Systolic Blood Pressure (mmHg) | 125 ± 5 | 180 ± 8 | 140 ± 6# | [4] |

*p < 0.05 vs. Control Group; #p < 0.05 vs. Hypertrophy Group. Data are presented as mean ± SEM.

Effects of Fosinopril on Doxorubicin-Induced Cardiomyopathy

| Parameter | Control Group | Doxorubicin Group | Fosinopril-Treated Group | Reference |

| Left Ventricular Ejection Fraction (%) | 75 ± 3 | 45 ± 4 | 65 ± 3# | [9] |

| LV End-Diastolic Pressure (mmHg) | 5 ± 1 | 15 ± 2 | 8 ± 1# | [9] |

| Serum cTnI (ng/mL) | 0.1 ± 0.02 | 1.2 ± 0.15 | 0.4 ± 0.05# | [9] |

| Heart Weight to Body Weight Ratio (mg/g) | 2.5 ± 0.1 | 3.8 ± 0.2 | 2.9 ± 0.1# | [9] |

*p < 0.05 vs. Control Group; #p < 0.05 vs. Doxorubicin Group. Data are presented as mean ± SEM.

Effects of Fosinopril on Diabetic Nephropathy

| Parameter | Control Group | Diabetic Group | Fosinopril-Treated Group | Reference |

| 24-h Urinary Protein Excretion (mg/day) | 15 ± 2 | 150 ± 12 | 50 ± 8# | [13] |

| Serum Creatinine (μmol/L) | 40 ± 3 | 85 ± 6 | 55 ± 4# | [13] |

| Blood Urea Nitrogen (mmol/L) | 7 ± 0.5 | 25 ± 2 | 12 ± 1# | [13] |

| Glomerulosclerosis Index | 0.5 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2# | [13] |

*p < 0.05 vs. Control Group; #p < 0.05 vs. Diabetic Group. Data are presented as mean ± SEM.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Fosinopril's Action

Fosinopril, through its active metabolite fosinoprilat, inhibits the Angiotensin-Converting Enzyme (ACE), leading to a cascade of effects that contribute to its therapeutic benefits.

Caption: Fosinopril's mechanism of action via ACE inhibition.

Experimental Workflow for Studying Fosinopril in Cardiac Hypertrophy

The following diagram illustrates the typical experimental workflow for investigating the effects of fosinopril on pressure-overload induced cardiac hypertrophy in Sprague-Dawley rats.

Caption: Workflow for fosinopril in cardiac hypertrophy model.

Signaling Pathway Implicated in Fosinopril's Cardioprotective Effects

Fosinopril has been shown to modulate signaling pathways involved in cardiac remodeling, such as the Protein Kinase C (PKC) epsilon pathway.

Caption: Fosinopril's modulation of the PKCε pathway.

References

- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fosinopril - Wikipedia [en.wikipedia.org]

- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect and mechanism of forsinopril on ventricular hypertrophy of SHR and left ventricular pressure overloading rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of valsartan and fosinopril on catecholamine-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fosinopril attenuates the doxorubicin-induced cardiomyopathy by restoring the function of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]

- 12. Influence of angiotensin-converting enzyme inhibition by fosinopril on myocardial perfusion in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of fosinopril on chemerin and VEGF expression in diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Proteinuria in the acutely diabetic rat and its response to insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Note and Protocol: Oral Administration of Fosfenopril in Conscious Rats

Introduction

Fosfenopril is an ester prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1] Following oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosfenoprilat.[1][2] Fosinoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II, a potent vasoconstrictor.[1][3] This mechanism results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[4] This protocol provides a detailed methodology for the oral administration of this compound to conscious rats, a common procedure in preclinical studies investigating hypertension, heart failure, and other cardiovascular diseases.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)